Product packaging for L-Cystine S-oxide(Cat. No.:CAS No. 2488-84-8)

L-Cystine S-oxide

Cat. No.: B3188870
CAS No.: 2488-84-8
M. Wt: 256.3 g/mol
InChI Key: AKSJAGGBYDYDPX-DUBGVYOFSA-N
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Description

L-Cystine S-oxide is a sulfur-containing amino acid derivative of research interest. It is an oxidized form of L-cystine, which is the dimeric form of the amino acid L-cysteine. The sulfur atoms in this compound are in a sulfinyl state, a key feature that differentiates it from its reduced counterparts and may influence its biochemical behavior . This compound has the CAS Number 2488-84-8, a molecular formula of C6H12N2O5S2, and a molecular weight of 256.30 g/mol . In research contexts, S-oxide derivatives of cysteine are known to interact with various enzymatic targets. For instance, studies on the related compound S-oxy-L-cysteine have shown interactions with enzymes such as aspartate 1-decarboxylase and prolyl endopeptidase, suggesting a potential role in modulating enzyme activity . Furthermore, the broader cysteine/cystine system is critically involved in cellular redox homeostasis. The redox shuttle between reduced cysteine and its oxidized forms, including cystine and likely its S-oxides, provides a key mechanism for managing oxidative stress in biological systems . This compound is intended for research applications only and is not suitable for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O5S2 B3188870 L-Cystine S-oxide CAS No. 2488-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O5S2/c7-3(5(9)10)1-14-15(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSJAGGBYDYDPX-DUBGVYOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SS(=O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315815
Record name L-Cystine, S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-84-8
Record name L-Cystine, S-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2488-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cystine, S-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic and Biosynthetic Pathways of L Cystine S Oxide

Chemical Synthesis Methodologies

The chemical synthesis of cysteine sulfoxides often involves the oxidation of precursor cysteine derivatives or the stereoselective construction of the S-oxide moiety.

Oxidation of L-Cystine and Cysteine Derivatives

A primary method for generating cysteine sulfoxides involves the direct oxidation of the sulfur atom in a cysteine derivative. Hydrogen peroxide (H₂O₂) is frequently employed as the oxidizing agent for this transformation. For instance, S-(2-carboxyethyl)-L-cysteine can be oxidized using H₂O₂ to yield a mixture of diastereomeric S-(2-carboxyethyl)-L-cysteine sulfoxides mdpi.com. Similarly, the synthesis of isoalliin, a key cysteine sulfoxide (B87167) found in onions, typically involves the oxidation of its precursor, S-1-propenyl-L-cysteine (deoxyisoalliin), with H₂O₂ researchgate.net. While direct oxidation of the disulfide bond in L-cystine to form an "L-Cystine S-oxide" is not a commonly described pathway, the oxidation of sulfur in the side chains of cysteine derivatives is a well-established route to produce S-oxides mdpi.comresearchgate.net. Other oxidizing agents and conditions, such as those involving chlorite (B76162) or chlorine dioxide, have also been studied for their reactions with cysteine and its metabolites, often leading to further oxidized products like cysteic acid researchgate.net.

Table 1: Chemical Oxidation Methods for Cysteine Sulfoxides

Cysteine Derivative PrecursorOxidizing AgentKey Reagents/ConditionsProduct(s) FormedYield/NotesReference(s)
S-(2-carboxyethyl)-L-cysteineHydrogen Peroxide (H₂O₂)Water, 4°C, 3 daysDiastereomeric mixture of S-(2-carboxyethyl)-L-cysteine sulfoxides1:1 ratio; fractional crystallization possible mdpi.com
S-1-propenyl-L-cysteine (Deoxyisoalliin)Hydrogen Peroxide (H₂O₂)Not explicitly detailed, part of synthesis route(±)-trans-isoalliinMixture of diastereomers formed researchgate.net

Stereoselective Synthesis of this compound Isomers

Cysteine sulfoxides often possess a chiral center at the sulfur atom, leading to the formation of diastereomers (e.g., R and S configurations at the sulfur atom), in addition to the inherent chirality of the L-amino acid. The synthesis of specific stereoisomers, such as the naturally occurring (+)-trans-isoalliin, necessitates stereoselective approaches and isomer separation techniques.

A common strategy involves the isomerization of precursor molecules. For instance, S-2-propenyl-L-cysteine can be isomerized to S-1-propenyl-L-cysteine (deoxyisoalliin) under base-catalyzed conditions, yielding a mixture of cis and trans isomers researchgate.netresearchgate.net. Subsequent oxidation of these intermediates, followed by separation using methods like reversed-phase high-performance liquid chromatography (RP-HPLC), allows for the isolation of specific stereoisomers. RP-HPLC has been successfully used to separate both cis and trans forms of deoxyisoalliin and to resolve the resulting diastereomers of isoalliin, including the isolation of (+)-trans-isoalliin researchgate.netresearchgate.net. The synthesis of S-(2-carboxyethyl)-L-cysteine sulfoxides also produces diastereomeric mixtures that can be separated through techniques such as fractional crystallization mdpi.com.

Biochemical and Metabolic Roles of L Cystine S Oxide

Participation in Cellular Sulfur Metabolism

L-Cystine S-oxide is a key node in the intricate network of sulfur metabolism, connecting the catabolism of L-cysteine to the synthesis of other vital sulfur-containing compounds and the regulation of sulfur homeostasis.

The primary route for the formation of this compound is the irreversible oxidation of L-cysteine, a reaction catalyzed by the enzyme cysteine dioxygenase (CDO). nih.gov This enzymatic conversion is a critical regulatory point in cysteine catabolism. nih.gov The liver is the principal site for this metabolic activity, where CDO levels are upregulated in response to increased dietary intake of cysteine, thus maintaining cellular cysteine concentrations within a narrow, non-toxic range. nih.gov

The direct conversion of L-cystine, the disulfide-linked dimer of L-cysteine, to this compound is not a recognized major metabolic pathway. Instead, L-cystine is typically transported into cells and reduced to two molecules of L-cysteine, which can then serve as a substrate for CDO. researchgate.net

While the oxidation of L-cysteine to this compound is generally considered irreversible in mammals, a class of enzymes known as sulfiredoxins (Srx) has been identified that can reduce certain protein-bound cysteine sulfinic acids back to the thiol form. nih.govnih.gov This ATP-dependent reduction has been primarily characterized for peroxiredoxins, which are crucial antioxidant enzymes. nih.gov This finding suggests a potential for a salvage pathway, although the direct enzymatic reduction of free this compound back to L-cysteine in mammalian cells is not well-established.

Table 1: Key Reactions in the Interconversion of L-Cysteine, L-Cystine, and this compound

ReactionSubstrate(s)Product(s)EnzymeReversibility
OxidationL-Cysteine, O₂This compound (L-Cysteinesulfinic acid)Cysteine Dioxygenase (CDO)Largely Irreversible
ReductionL-Cystine, NADPH2 L-CysteineThioredoxin ReductaseReversible
Reduction (Protein-bound)Protein-Cys-SO₂H, ATPProtein-Cys-SHSulfiredoxin (Srx)Reversible

This compound stands at a metabolic crossroads, directing the flow of sulfur from L-cysteine into several important pathways, thereby playing a crucial role in sulfur cycling and maintaining cellular sulfur homeostasis. One of the primary fates of this compound is its decarboxylation by sulfinoalanine decarboxylase to form hypotaurine, which is subsequently oxidized to taurine. wikipedia.org Taurine is an abundant amino acid with diverse physiological roles, including osmoregulation, bile acid conjugation, and antioxidant defense.

Alternatively, this compound can undergo transamination to yield β-sulfinylpyruvate, which then decomposes to pyruvate and sulfite. This pathway channels sulfur into the inorganic sulfur pool, which can be further metabolized or excreted. The regulation of these competing pathways is essential for maintaining appropriate levels of taurine and for managing the cellular sulfur load.

Contribution to Redox Biology and Oxidative Stress Responses

The sulfur atom in this compound exists in an intermediate oxidation state, which imparts it with significant redox-active properties. This allows it to participate in and modulate cellular redox signaling and responses to oxidative stress.

The sulfur atom in the sulfhydryl group of L-cysteine has an oxidation state of -2. In this compound (L-cysteinesulfinic acid), the oxidation state of the sulfur atom is +2. nih.gov This intermediate oxidation state allows this compound to act as both an oxidant and a reductant, depending on the specific reaction and the cellular redox environment. At physiological pH, the sulfinic acid group is deprotonated to a sulfinate anion (-SO₂⁻), which is a soft nucleophile. nih.gov

Table 2: Oxidation States of Sulfur in Cysteine and its Derivatives

CompoundFunctional GroupSulfur Oxidation State
L-CysteineThiol (-SH)-2
L-CystineDisulfide (-S-S-)-1
This compound (L-Cysteinesulfinic acid)Sulfinic acid (-SO₂H)+2
L-Cysteic acidSulfonic acid (-SO₃H)+4

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are byproducts of normal cellular metabolism and can also be generated in response to various stressors. L-cysteine is a primary target for oxidation by ROS. The two-electron oxidation of the thiolate form of cysteine by H₂O₂ leads to the formation of a sulfenic acid (-SOH), which can be further oxidized to a sulfinic acid (-SO₂H), the functional group of this compound. nih.gov This process can occur non-enzymatically under conditions of high oxidative stress or be catalyzed by enzymes.

The formation of this compound can be viewed as a mechanism to mitigate the immediate damaging effects of ROS by consuming these reactive species. However, the accumulation of oxidized cysteine derivatives can also serve as a marker of oxidative stress. nih.gov While this compound itself can be a product of ROS interaction, its role as a direct scavenger of ROS is less well-defined compared to antioxidants like glutathione, which is synthesized from L-cysteine.

Thiol-disulfide exchange reactions are fundamental to protein folding, enzyme catalysis, and redox signaling. These reactions involve the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiol. Protein disulfide isomerase (PDI) is a key enzyme that catalyzes these exchange reactions in the endoplasmic reticulum. mdpi.com

The presence of this compound as a post-translational modification on cysteine residues within proteins can influence their participation in thiol-disulfide exchange. A sulfinic acid is not a direct participant in the typical thiol-disulfide exchange mechanism. However, its presence can sterically or electrostatically hinder the access of other thiols to nearby disulfide bonds, thereby modulating the rate and specificity of these reactions.

Furthermore, the formation of sulfenic acids, the precursor to sulfinic acids, is a critical intermediate in some redox-regulated processes. Sulfenic acids can react with nearby thiols to form disulfide bonds. nih.gov The subsequent, more stable oxidation to a sulfinic acid can "lock" a cysteine residue in an oxidized state, preventing its participation in further thiol-disulfide exchange until it is potentially reduced by an enzyme like sulfiredoxin. This suggests a role for cysteine oxidation states, including that of this compound, in the fine-tuning of cellular redox signaling pathways.

Involvement in Specific Biochemical Processes

This compound and its related cysteine sulfoxide (B87167) derivatives play significant roles across different biological kingdoms, from contributing to the characteristic flavors of certain plants to participating in the survival mechanisms of bacteria and potentially acting as intermediates in protein modification.

Contribution to Flavor Precursor Formation in Plants (e.g., Allium)

In plants of the Allium genus, such as onions and garlic, the characteristic flavors and aromas are not present in the intact tissues. Instead, they are generated from stable, non-volatile sulfur-containing compounds known as S-alk(en)yl-L-cysteine S-oxides (ACSOs), which are derivatives of L-cysteine. scilit.comcabidigitallibrary.org These compounds serve as secondary metabolites and are considered the primary flavor precursors. scilit.comoup.com

When the plant's cells are damaged—for example, by cutting or crushing—an enzyme called alliinase, which is physically separated from its substrate in intact cells, comes into contact with the ACSOs. cabidigitallibrary.orgresearchgate.net Alliinase, also known as S-alk(en)yl-L-cysteine sulphoxide lyase, rapidly cleaves the ACSOs. cabidigitallibrary.orgoup.com This enzymatic reaction produces pyruvate, ammonia, and highly reactive sulfenic acids. oup.com These sulfenic acids then undergo spontaneous rearrangement to form thiosulfinates, which are responsible for the pungent taste and aroma characteristic of these plants. For instance, in onions, the lachrymatory factor (propanethial S-oxide) is also produced from the breakdown of S-trans-prop-1-enyl cysteine sulphoxide (isoalliin). oup.com

The specific type of ACSO present determines the resulting flavor profile. The major flavor precursors vary among different Allium species. scilit.comoup.com

Allium SpeciesPrimary S-alk(en)yl-L-cysteine S-oxide (ACSO)Common Name
Allium cepaS-trans-prop-1-enyl cysteine sulphoxide (Isoalliin)Onion
Allium sativumS-allyl cysteine sulphoxide (Alliin)Garlic
Allium porrumS-methyl cysteine sulphoxide (Methiin) & S-propyl cysteine sulphoxide (Propiin)Leek
Allium schoenoprasumS-methyl cysteine sulphoxide (Methiin) & S-propyl cysteine sulphoxide (Propiin)Chives

This table summarizes the principal flavor precursors found in common Allium species. scilit.comoup.com

The biosynthesis of these flavor precursors is a complex process that begins with the uptake of sulfate from the soil and its assimilation into the amino acid L-cysteine. cabidigitallibrary.org Through a series of enzymatic steps, the L-cysteine molecule is modified to produce the various S-alk(en)yl-L-cysteine S-oxides that accumulate in the plant cells. oup.comnih.gov

Roles in Microbial Physiology (e.g., Escherichia coli, Mycobacterium tuberculosis)

In the microbial world, the balance between L-cysteine and its oxidized form, L-cystine, is crucial for survival, particularly under conditions of oxidative stress. nih.govelifesciences.org

In the gram-negative bacterium Escherichia coli, a sophisticated "L-cysteine/L-cystine shuttle system" is employed to protect the periplasmic space from oxidative damage. nih.gov The periplasm lacks some of the robust antioxidant systems found in the cytoplasm. To counteract this, E. coli exports L-cysteine into the periplasm via transporters like YdeD. nih.gov In this compartment, L-cysteine can act as a reducing agent, scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and in the process, becoming oxidized to L-cystine. nih.gov This L-cystine is then imported back into the cytoplasm by specific transporters, including the FliY-YecSC system, where it can be reduced back to L-cysteine, thus completing the shuttle. nih.gov This system provides a renewable source of reducing equivalents to the periplasm, which is vital for maintaining the integrity of periplasmic proteins and the cell envelope during oxidative stress. nih.gov

For the pathogenic bacterium Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the ability to survive within the host is directly linked to its capacity to withstand oxidative and nitrosative stress imposed by the host's immune cells. elifesciences.orgnih.govembopress.org Mtb has evolved multiple, seemingly redundant pathways for L-cysteine biosynthesis (CysK1, CysK2, and CysM), highlighting the critical importance of this amino acid. elifesciences.orgembopress.org L-cysteine is a building block for essential sulfur-containing molecules like mycothiol, the primary low-molecular-weight thiol in Mtb, and ergothioneine, which are crucial for maintaining redox homeostasis and detoxifying harmful radicals. nih.gov Studies have shown that Mtb mutants deficient in specific L-cysteine synthesis pathways are more susceptible to oxidative and nitrosative stress and show reduced survival within host macrophages. elifesciences.orgnih.gov The cysteine biosynthetic pathways are upregulated in response to oxidative stress, indicating their direct role in the bacterium's defense mechanisms. embopress.org Cysteine residues in Mtb enzymes are also critical for their catalytic function and for protecting the bacterium against host-derived stresses. nih.govrsc.org

MicroorganismSystem/PathwayPhysiological RoleKey Components
Escherichia coliL-cysteine/L-cystine Shuttle SystemPeriplasmic oxidative stress resistanceYdeD (exporter), FliY (binding protein), YecSC (importer)
Mycobacterium tuberculosisL-cysteine Biosynthesis PathwaysDefense against host-induced oxidative and nitrosative stress; Redox homeostasisCysK1, CysK2, CysM (synthases), Mycothiol, Ergothioneine

This table outlines the roles of L-cysteine/L-cystine metabolism in the physiology of E. coli and M. tuberculosis. nih.govelifesciences.orgnih.govembopress.org

Potential as a Post-Translational Modification Intermediate

The thiol group of cysteine residues in proteins is highly reactive and susceptible to oxidation by reactive oxygen species (ROS). nih.govnih.gov This reactivity makes cysteine a key player in redox signaling, where its oxidation state can act as a molecular switch to regulate protein function, localization, and stability. nih.govmdpi.com The initial, reversible oxidation of a cysteine thiol (Cys-SH) by an oxidant like hydrogen peroxide leads to the formation of a sulfenic acid (Cys-SOH). nih.govmdpi.com

This sulfenic acid is a highly reactive and often transient intermediate. nih.gov It is positioned at a critical crossroads in the landscape of oxidative post-translational modifications (PTMs). From this intermediate state, the cysteine residue can undergo several further modifications:

Disulfide Bond Formation: The sulfenic acid can react with another nearby thiol group to form a disulfide bond (Cys-S-S-Cys), which can be intramolecular or intermolecular. mdpi.com This is a common mechanism for stabilizing protein structure and for regulating enzyme activity. researchgate.net

S-glutathionylation: It can react with the abundant cellular antioxidant glutathione (GSH) to form a mixed disulfide (Cys-S-S-G). nih.gov This modification, known as S-glutathionylation, can protect the cysteine from irreversible oxidation and also plays a regulatory role. mdpi.com

Further Oxidation: The sulfenic acid can be further oxidized to more stable forms, namely sulfinic acid (Cys-SO₂H) and, ultimately, sulfonic acid (Cys-SO₃H). nih.govmdpi.com While the formation of sulfinic acid can sometimes be reversed by specific enzymes, the formation of sulfonic acid is generally considered an irreversible modification that can lead to protein inactivation and degradation. mdpi.com

Therefore, the initial S-oxidation of cysteine to a sulfenic acid—a state chemically analogous to a single S-oxide on a free cystine molecule—is a pivotal step that gates the entry into numerous pathways of redox-dependent protein regulation. nih.gov This positions it as a key, albeit often short-lived, intermediate in the complex network of oxidative PTMs that control cellular processes in response to redox signals. nih.govnih.govmdpi.com

Analytical and Spectroscopic Characterization of L Cystine S Oxide

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating L-Cystine S-oxide from complex mixtures, enabling subsequent detection and quantification.

HPLC is widely utilized for the analysis of amino acids and their derivatives, including this compound. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, HPLC methods often involve reversed-phase chromatography, sometimes coupled with pre-column derivatization to enhance detectability, particularly with UV or fluorescence detectors researchgate.netcapes.gov.brnih.gov. For instance, derivatization with dansyl chloride has been employed for the separation and quantification of S-substituted cysteine derivatives, including S-alk(en)ylcysteine S-oxides researchgate.netcapes.gov.br. Another approach involves derivatization with O-phthaldialdehyde/tert-butylthiol nih.gov. Studies have also used specific columns like C18 for effective separation yamaguchi-u.ac.jpecu.edu.aunih.govnih.govnih.gov.

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. However, this compound, being a polar amino acid derivative, is not inherently volatile and typically requires derivatization to be amenable to GC-MS analysis. This often involves silylation, such as with tert-butyldimethylsilyl (TBS) groups, to convert the amino and carboxyl groups, as well as the sulfoxide (B87167) moiety, into more volatile derivatives acs.org. GC-MS has been used to identify S-methyl-L-cysteine sulfoxide, S-propyl-L-cysteine sulfoxide, and S-propenyl-L-cysteine sulfoxide, providing characteristic mass spectra and fragmentation patterns acs.org. The incorporation of three TBS groups was confirmed by mass spectrometry, yielding specific fragment ions that aid in identification acs.org.

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile and polar compounds like this compound. This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, often in a tandem MS setup for enhanced selectivity and structural elucidation. LC-MS/MS methods are frequently used for the quantification of S-methyl-L-cysteine sulfoxide (SMCSO) in various matrices, including biological fluids and food products ecu.edu.aunih.govnih.govmdpi.com. For example, a validated LC-MS/MS method was developed for SMCSO in human plasma and urine, employing isotope-labeled internal standards for accurate quantification mdpi.com. The technique allows for the detection of low levels of SMCSO, with reported limits of detection in the order of 0.03 µM for plasma mdpi.com. LC-MS/MS can also be used to identify and quantify other related sulfur compounds simultaneously, such as glucosinolates and sulforaphane (B1684495) ecu.edu.aunih.gov.

Capillary electrophoresis is another technique employed for the separation of charged molecules. For S-alk(en)ylcysteine S-oxides, micellar electrokinetic capillary chromatography (MEKC) has been developed. This method typically involves extraction and derivatization, for instance, with fluorenylmethyl chloroformate, followed by separation in a capillary using a micellar buffer system capes.gov.br. CE methods are noted for their simplicity, sensitivity, and high specificity, making them suitable for routine analysis of a large number of samples capes.gov.br. CE coupled with mass spectrometry (CE-MS) has also been used to analyze metabolites, including sulfur-containing amino acids, in biological systems nih.govnih.gov.

Spectroscopic Identification and Quantification

Spectroscopic methods provide detailed structural information and can be used for both identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy can provide characteristic signals for this compound, allowing for its identification and structural confirmation. For example, ¹³C NMR spectral data has been reported for S-butanoyl-L-cysteine S-oxide nih.gov. While direct NMR analysis of this compound in complex biological samples can be challenging due to low concentrations and interfering signals, it is invaluable for characterizing synthesized standards or purified compounds. NMR has been used to confirm the structures of synthesized cysteine S-oxide derivatives, such as S-propyl-l-cysteine sulfoxide and S-isoamyl-l-cysteine sulfoxide, alongside LC-MS analysis acs.org. Studies on L-cysteine derivatives also highlight the utility of NMR in conformational analysis when combined with theoretical calculations beilstein-journals.org.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable tools for elucidating the molecular structure and functional groups present in this compound by analyzing vibrational modes. While direct IR and Raman spectra for this compound are not extensively detailed in the provided search results, studies on related cysteine derivatives and oxidized sulfur compounds offer insights into expected spectral features.

For instance, in the study of L-cysteine S-sulfate, IR spectra in the 2800–3700 cm⁻¹ range displayed distinct patterns for different conformers, attributed to N–H and O–H stretching modes mdpi.com. These modes are crucial for distinguishing isomers and understanding intramolecular hydrogen bonding. While this compound differs from L-cysteine S-sulfate, similar spectral regions are expected to be informative. The presence of the sulfoxide group (S=O) is anticipated to introduce characteristic absorption bands in the IR spectrum, typically in the region of 1000-1100 cm⁻¹, corresponding to S=O stretching vibrations. Changes in the S-S stretching vibration (if present in the disulfide form before oxidation) or the S-H stretching vibration (in cysteine) upon oxidation to a sulfoxide would also be observable. For L-cysteine, S-H stretching is typically observed around 2550 cm⁻¹ aip.orgresearchgate.net, and S-S stretching in L-cystine around 498 cm⁻¹ acs.org. The oxidation to a sulfoxide would alter these spectral signatures.

Raman spectroscopy is also sensitive to vibrational modes. Studies on L-cysteine have identified characteristic peaks for C-S stretching around 681 cm⁻¹ mdpi.com, and S-H bending around 941 cm⁻¹ rsc.org. The S-S stretching mode in cystine is a prominent peak around 498 cm⁻¹ acs.org. The sulfoxide group in this compound would likely exhibit its own characteristic Raman signature, potentially in the S=O stretching region, which would differ from the S-S bond in cystine or the S-H bond in cysteine.

Mass Spectrometry-Based Approaches (e.g., DART-MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural elucidation. Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) offer rapid analysis without extensive sample preparation.

While specific DART-MS data for this compound were not directly found, studies on related S-alkyl-L-cysteine sulfoxides, such as S-methyl-L-cysteine sulfoxide (SMCSO), demonstrate the utility of LC-MS/MS researchgate.netecu.edu.aumdpi.com. For SMCSO, LC-MS/MS methods have been developed for its quantitative analysis in biological fluids, with reported limits of detection in the micromolar range mdpi.com. Fragmentation patterns in MS/MS experiments are key for structural confirmation. For instance, in the analysis of S-methyl-L-cysteine sulfoxide derivatives using GC-MS, characteristic ions were observed, such as m/z 302 and m/z 464 for tert-butyldimethylsilyl derivatives nih.govacs.org.

Studies on protonated cystine using mass spectrometry have shown fragmentation patterns related to the cleavage of the disulfide bond and other molecular fragments acs.org. For this compound, one would expect the molecular ion corresponding to its increased mass due to the oxygen atom on the sulfur, and fragmentation pathways that might involve the loss of oxygen or cleavage around the sulfoxide moiety. Direct analysis techniques like DART-MS are well-suited for analyzing such polar and potentially labile compounds, providing rapid molecular weight information and fragmentation data for identification acs.org.

Derivatization Strategies for Enhanced Analysis

Derivatization is often employed to enhance the detectability, stability, or chromatographic separation of analytes. For this compound, derivatization strategies can improve its analysis, particularly in complex matrices.

Thiol-Specific Alkylating Reagents (e.g., Monobromobimane)

Monobromobimane (MBM) is a well-known reagent for derivatizing thiols, forming highly fluorescent adducts that are readily detectable by HPLC nih.gov. While this compound does not possess a free thiol group, the application of thiol-specific reagents in its analysis might involve indirect methods, such as reduction of the sulfoxide to a thiol followed by derivatization, or derivatization of other functional groups if the S-oxide itself is not the primary target but part of a larger analytical scheme. However, the direct reaction of MBM with the sulfoxide group is not typical. If this compound is present in a mixture with free thiols, MBM would preferentially react with the thiols.

Dansyl Chloride Derivatization

Dansyl chloride is a versatile derivatizing agent that reacts with primary and secondary amines, as well as thiols, to form fluorescent derivatives. This method has been successfully applied to the analysis of various cysteine derivatives, including S-substituted cysteine S-oxides capes.gov.brresearchgate.netnih.gov.

In the analysis of S-substituted cysteine S-oxides, including those found in Allium species, derivatization with dansyl chloride followed by reversed-phase HPLC has been reported as a method for simultaneous separation and quantification capes.gov.brnih.gov. This approach offers simplicity, high sensitivity, and specificity. The dansyl derivatives are stable and exhibit strong fluorescence, enabling sensitive detection. For instance, a study optimized a HPLC method for L-Cysteine and Cystine using dansyl chloride derivatization, highlighting its effectiveness for UV detection ajpaonline.com. The derivatization typically involves reacting the amino group of the amino acid with dansyl chloride, producing a fluorescent dansyl amide.

Electrospectrochemical Approaches

Electrochemical methods offer sensitive and selective detection strategies for analytes that can undergo redox reactions. While direct electrochemical data for this compound are not extensively detailed in the provided search results, the sulfoxide group is electrochemically active and can be reduced.

Electrochemical detection (ECD) coupled with liquid chromatography is a powerful technique for analyzing electroactive compounds. Studies on cysteine and its derivatives suggest that electrochemical oxidation or reduction can be used for detection researchgate.net. The sulfoxide group in this compound is expected to be reducible at specific potentials, allowing for its detection. Techniques like voltammetry can probe these redox properties.

Furthermore, electrospray ionization (ESI) coupled with mass spectrometry (ESI-MS) is a common interface for LC-MS and FIA-MS mdpi.com. ESI is an electrochemical ionization process, and its application in analyzing compounds like this compound is well-established for determining molecular weight and fragmentation patterns, as seen in studies of related sulfur-containing amino acids acs.orgnih.gov.

Structural and Stereochemical Investigations of L Cystine S Oxide

Chirality and Diastereomerism at the Sulfoxide (B87167) Center

The oxidation of the sulfur atom in L-cysteine derivatives to form a sulfoxide introduces a new chiral center. This means that L-cystine S-oxide, which is derived from the disulfide of L-cysteine, can exist as multiple stereoisomers. The original L-cysteine molecule already possesses a chiral α-carbon. When the sulfur atom in the disulfide bond (or in a monomeric cysteine sulfoxide) is oxidized, it becomes a tetrahedral center with four different substituents: the two carbon atoms of the cystine backbone, an oxygen atom, and a lone pair of electrons. This sulfoxide sulfur can exist in either an (R) or (S) configuration, leading to diastereomers.

For instance, studies on related compounds like S-benzyl-L-cysteine sulfoxide have identified two diastereomers: petiveriin A, designated as (RCRS)-S-benzyl-L-cysteine sulfoxide, and petiveriin B, (RCSS)-S-benzyl-L-cysteine sulfoxide beilstein-journals.orgcnif.cnresearchgate.netresearchgate.net. Here, RC refers to the configuration at the α-carbon of cysteine, and RS/SS refers to the configuration at the sulfoxide sulfur atom. The absolute configuration at the α-carbon of L-cysteine is typically R, due to the sulfur atom's higher priority according to the Cahn-Ingold-Prelog rules sci-hub.seelectrochemsci.orglibretexts.org. Therefore, this compound would possess at least two chiral centers, the α-carbon and the sulfur atom, allowing for the existence of diastereomeric forms.

The separation and characterization of these diastereomers are often achieved through techniques like chromatography and chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy, which are sensitive to the molecule's stereochemistry cnif.cnacs.org. The stability of the sulfur chirality is significant, with reported stereochemical interconversion barriers indicating remarkable stability researchgate.net.

Theoretical and Computational Studies of L Cystine S Oxide Reactivity

Quantum Mechanical Approaches (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone computational method employed to elucidate the electronic properties and reactivity of molecules like L-Cystine S-oxide. DFT calculations provide insights into the distribution of electron density, bond strengths, and molecular orbital energies, which are critical for understanding chemical behavior. Studies on L-cysteine and L-cystine have utilized DFT to model their adsorption on surfaces and their redox processes rsc.orgrsc.orgresearchgate.netrsc.orgacs.orgresearchgate.net. For instance, DFT calculations, such as those employing the PBE-D3/def2-SVP/COSMO (water) level of theory, have been used to investigate the adsorption and oxidation of L-cysteine and L-cystine on platinum electrodes rsc.orgrsc.orgrsc.orgresearchgate.net. These studies analyze potential structures and interactions, providing a foundation for understanding how sulfur oxidation states influence molecular behavior.

DFT has also been instrumental in exploring conformational preferences and energy landscapes of amino acids, including L-cysteine, which can inform the stability and potential reactivity of its oxidized forms acs.orgbeilstein-journals.orgacs.orgresearchgate.net. By calculating energies and vibrational frequencies, DFT helps to characterize different molecular configurations and the energetic barriers associated with transformations. For example, studies on L-cysteine polymorphs have used DFT to analyze hydrogen bonding and conformational stability acs.org. While direct DFT studies specifically detailing the S-oxide form of L-cystine are not extensively documented in the provided snippets, the principles applied to L-cysteine oxidation, such as the formation of sulfenic, sulfinic, and sulfonic acids, would be transferable to understanding this compound nih.govacs.org. These studies often involve analyzing charge distributions and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack.

Molecular Modeling and Simulation of Reaction Mechanisms

Molecular modeling and simulation techniques are vital for dissecting the complex reaction mechanisms involving this compound. These methods allow researchers to visualize and quantify the steps involved in chemical transformations, including the identification of transition states and intermediates. For example, studies on the electrooxidation of L-cysteine and L-cystine have proposed complex oxidation mechanisms involving various sulfur-containing species, such as sulfoxides, sulfenic acids, sulfinic acids, and sulfones rsc.orgrsc.orgrsc.orgresearchgate.net. These oxidized forms represent different stages of sulfur oxidation, and understanding their formation and interconversion is key to characterizing this compound's reactivity.

Chemical dynamics simulations, coupled with quantum chemistry calculations, have been used to elucidate fragmentation pathways of modified amino acids, providing insights into the dynamic processes governing molecular transformations uniroma1.it. While this specific study focused on L-cysteine modified by S-sulfation, the methodology is relevant for simulating the reaction mechanisms of oxidized sulfur species. Such simulations can map out potential energy surfaces, revealing the energetic favorability of different reaction pathways and the nature of intermediates. For instance, studies on intramolecular electron transfer in proteins involving cysteine residues have explored various mechanisms, including hydrogen atom transfer and proton-coupled electron transfer, highlighting the complexity of redox reactions involving sulfur nih.gov.

Prediction of Reactivity and Stability Profiles

Computational methods are extensively used to predict the reactivity and stability profiles of chemical compounds, including oxidized amino acid derivatives. By calculating thermodynamic parameters and kinetic barriers, researchers can anticipate how this compound might behave under various chemical conditions. Studies on cysteine oxidation, in general, suggest that the propensity of the thiol group to oxidize is influenced by the local structural environment and external factors like pH and redox potential nih.govacs.org. Computational approaches can predict this susceptibility to oxidation, analogous to methods used for predicting pKa values of titratable groups in proteins nih.gov.

The stability of different oxidation states of sulfur in cysteine and cystine is a subject of computational investigation. For example, DFT calculations can determine the relative energies of various oxidized species, providing a basis for predicting which forms are most stable under specific conditions nih.govacs.org. While direct stability data for this compound is not explicitly detailed, studies on related oxidized sulfur species in cysteine and cystine provide a framework. These studies often involve calculating bond dissociation energies, activation energies for specific reactions, and potential degradation pathways uniroma1.itnih.govmdpi.com. For instance, research on the addition of cysteine to dopaquinone (B1195961) used DFT to investigate binding mechanisms and energy barriers, illustrating how computational chemistry can predict preferred reaction sites and pathways for cysteine derivatives nih.govmdpi.com.

Compound List:

this compound

L-Cysteine

L-Cystine

L-Cysteinesulfenic acid

L-Cysteinesulfinic acid

L-Cysteic acid

L-Cysteinesulfone

Dopaquinone (DQ)

Cysteinyldopa

Methionine

S-methyl-L-cysteine

Research Applications and Model Systems Utilizing L Cystine S Oxide

Utilization as a Model Compound for Sulfur Oxidation Studies

L-cysteine and L-cystine are recognized for their importance in understanding the adsorption and redox activity of proteins and peptides due to the multiple oxidation states of sulfur nih.gov. Studies involving these parent compounds can serve as a model system for understanding protein behavior related to sulfur chemistry nih.gov. However, specific research utilizing L-Cystine S-oxide as a model compound for sulfur oxidation studies was not identified in the provided literature.

Investigation of Redox Signaling Pathways

The role of cysteine modifications in redox signaling pathways is a significant area of research. These modifications, such as sulfenylation, acylation, and glutathionylation, are known to regulate protein activity and function, acting as crucial secondary messengers in cellular processes frontiersin.orgrsc.orgrsc.org. Reactive sulfur species, including cysteine persulfides, are also implicated in regulating oxidative stress and redox signaling frontiersin.orgpnas.org. While these studies highlight the general importance of cysteine's redox chemistry in signaling, no direct research applications of this compound in the investigation of redox signaling pathways were found.

Research on Enzymes Interacting with Sulfoxides

Enzymes such as alliinase (EC 4.4.1.4) are known to interact with and catalyze reactions involving S-alk(en)yl-L-cysteine sulfoxides, which are found in plants like garlic and onions wikipedia.orgresearchgate.netresearchgate.netnih.gov. These enzymes cleave the cysteine sulfoxide (B87167) precursors to produce volatile sulfur compounds. Additionally, enzymes like gamma-glutamyl-hercynylcysteine sulfoxide hydrolase have been identified that act on cysteine sulfoxide derivatives researchgate.net. Specific research detailing enzymes that interact directly with this compound was not found in the reviewed literature.

Development of Analytical Probes and Detection Methods

Analytical probes and detection methods have been developed for various biothiols, including L-cysteine, utilizing techniques such as fluorescence spectroscopy, electrochemical methods, and chromatography nih.govtargetmol.comrsc.orgmdpi.comnih.gov. For instance, fluorescent probes have been designed for the selective detection and imaging of L-cysteine nih.govtargetmol.comnih.gov, and electrochemical sensors have been developed for its detection nih.govrsc.orgmdpi.com. Studies on probes for this compound were not identified.

Studies on Derivatives and Analogs as Biochemical Probes

Derivatives and analogs of cysteine, particularly cysteine sulfoxides, have been explored for various biochemical applications. For example, S-methyl-L-cysteine S-oxide and S-allyl-L-cysteine sulfoxide (alliin) are studied for their biological activities and roles as precursors in plant biochemistry nih.govcaymanchem.com. Some cysteine derivatives have also been investigated for their potential as antiviral and antifungal agents. However, specific studies focusing on derivatives or analogs of this compound as biochemical probes were not found in the provided information.

Compound List

this compound

L-Cysteine

L-Cystine

S-oxy-L-cysteine (L-cysteine S-oxide)

L-Cystine, S,S-dioxide

S-Methyl-L-Cysteine-S-oxide

S-phenyl-L-cysteine sulfoxide

(±)-S-Propyl-L-cysteine-S-oxide

S-allyl-L-cysteine sulfoxide (ACSO/alliin)

S-(2-Carboxyethyl)-L-cysteine (β-CEC)

S-(2-Carboxyethyl)-L-cysteine sulfoxide (β-CECO)

S-carboxymethyl-L-cysteine (carbocisteine, CMC)

S-carboxymethyl-L-cysteine sulfoxide (CMCO)

S-benzyl-L-cysteine (SBC)

S-allyl-L-cysteine (SAC)

S-(1,2-dichlorovinyl)-L-cysteine (DCVC)

S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC)

Gamma-glutamyl-hercynylcysteine sulfoxide hydrolase

Glutathione (GSH)

GSSG

Cysteine persulfide (CysSSH)

Glutathione persulfide (GSSH)

8-nitroguanosine (B126670) 3′,5′-cyclic monophosphate

Thiosulfinates

Allylsulfenic acid

Diallyl disulfide (DADS)

Diallyl trisulfide (DATS)

Diallyl monosulfide (DAS)

Pyruvic acid

Ammonia

Methionine γ-lyase (MGL)

Alliinase

Cysteine S-conjugates

Flavin-containing mono-oxygenase (FMO)

Nitric oxide (NO)

Cysteine thiol-bearing probes (e.g., probes 1a, 2a)

PBZyn (alkyne-containing SNO probe)

Cysteine thiol probe 1

Thiophenol probe 2

Azamonardine (Aza) fluorophore

Aza-acryl probe

Compound 1 (from Aza-acryl reaction)

Graphene oxide (GO)

Cys-GO

Cupric oxide (CuO) nanoneedles

N-doped reduced graphene oxide (N-rGO)

Poly-(L-cysteine)/CuO nanoneedles/N-doped reduced graphene oxide (L-Cys/NN-CuO/N-rGO)

NiO nanosheets

β-Ni(OH)₂

Occurrence and Distribution of L Cystine S Oxide in Biological Systems

Presence in Plants (e.g., Allium, Petiveria alliacea)

L-Cystine S-oxide and its related compounds, S-alk(en)yl-L-cysteine-S-oxides (ACSOs), are notably present in plants of the Allium genus, which includes onions and garlic. These compounds are precursors to the characteristic flavors and aromas of these plants. In Allium cepa (onion), various S-alk(en)yl-L-cysteine sulfoxides have been detected, which are formed through the rapid oxidation of S-alk(en)ylated L-cysteine.

While direct quantitative data for this compound is not extensively detailed in isolation, the distribution of related cysteine sulfoxides in Allium species is well-documented. For instance, in garlic (Allium sativum), the primary S-alk(en)yl-L-cysteine sulfoxides are alliin (S-allyl-L-cysteine sulfoxide), methiin (S-methyl-L-cysteine sulfoxide), and isoalliin (S-1-propenyl-L-cysteine sulfoxide). The concentration of these compounds can vary depending on the part of the plant and its developmental stage.

In the medicinal plant Petiveria alliacea, also known as anamu, a variety of cysteine sulfoxide (B87167) derivatives have been identified, particularly in the roots. The most prominent among these are S-benzyl-L-cysteine sulfoxide (petiveriin) and S-2-hydroxyethyl-L-cysteine sulfoxide. nih.govelifesciences.orgresearchgate.net Although the presence of this compound itself is not explicitly highlighted, the existence of a diverse array of related sulfoxides suggests a complex sulfur metabolism within this plant. The enzyme alliinase in P. alliacea acts on these cysteine sulfoxide precursors to produce various thiosulfinates. nih.gov

Table 1: Occurrence of Cysteine Sulfoxide Derivatives in Selected Plants

Plant SpeciesCompoundPlant Part
Allium cepa (Onion)S-alk(en)yl-L-cysteine sulfoxidesBulb
Allium sativum (Garlic)Alliin, Methiin, IsoalliinBulb
Petiveria alliacea (Anamu)S-benzyl-L-cysteine sulfoxide (Petiveriin)Roots
Petiveria alliacea (Anamu)S-2-hydroxyethyl-L-cysteine sulfoxideRoots

Identification in Microorganisms (e.g., Escherichia coli, Mycobacterium tuberculosis)

The metabolism of cysteine and its oxidized form, cystine, is crucial for the survival of many microorganisms, particularly under conditions of oxidative stress.

In Escherichia coli, L-cysteine is known to be oxidized to L-cystine in the periplasm, which is an oxidative cellular compartment. nih.gov This process is part of a shuttle system that provides reducing equivalents to the periplasm to counteract oxidative stress. nih.gov While the direct identification of this compound as a metabolic product is not extensively documented, the active oxidation of L-cystine suggests the potential for the formation of various oxidized derivatives. E. coli possesses mechanisms to manage cysteine levels, including degradation and export, to avoid toxicity from excessive accumulation. nih.gov

Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, relies heavily on cysteine biosynthesis and sulfur metabolism for its survival and to defend against oxidative stress imposed by the host's immune system. elifesciences.orgnih.govelifesciences.org Genes related to sulfur acquisition and cysteine biosynthesis are significantly upregulated during oxidative stress. elifesciences.orgelifesciences.org The bacterium has multiple pathways for L-cysteine biosynthesis, and the availability of L-cysteine is directly linked to its ability to produce mycothiol, a key antioxidant. ki.se While the metabolic pathways involving L-cysteine and its oxidation are under active investigation, the specific identification of this compound in M. tuberculosis has not been definitively reported in the reviewed literature.

Table 2: Cysteine Metabolism in Selected Microorganisms

MicroorganismKey Metabolic Process Involving Cysteine/CystineRelevance
Escherichia coliOxidation of L-cysteine to L-cystine in the periplasm. nih.govPart of the oxidative stress response. nih.gov
Mycobacterium tuberculosisUpregulation of cysteine biosynthesis under oxidative stress. elifesciences.orgelifesciences.orgEssential for producing antioxidants like mycothiol and for survival within the host. ki.se

Detection in Other Biological Matrices

The detection of this compound and related compounds in biological matrices such as urine and plasma is of interest for understanding metabolic pathways and as potential biomarkers. Various analytical techniques are employed for the detection of cysteine and its derivatives. High-performance liquid chromatography (HPLC) is a common method for the separation and quantification of these compounds. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and structural elucidation of these molecules, including their fragmentation patterns. nih.govnih.gov

While methods for the general detection of cysteine and cystine in biological fluids are established, specific protocols for the routine analysis of this compound are less common. The inherent reactivity and potential for oxidation of sulfur-containing amino acids during sample preparation and analysis present challenges that require careful methodological consideration.

Q & A

Q. What are the standard analytical methods for detecting and quantifying L-Cystine S-oxide in biological matrices?

Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection are widely used. For real-time analysis without derivatization, Direct Analysis in Real Time Mass Spectrometry (DART-MS) has been applied in sulfur-containing compound studies, such as (Z)-butanethial S-oxide detection in Allium species . Ensure calibration with stable isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects.

Q. What metabolic pathways involve this compound, and how do they differ from L-Cystine pathways?

Answer: this compound is a product of sulfur oxidation and may act as a precursor for sulfenic acid derivatives. Unlike L-Cystine, which participates in glutathione synthesis, this compound is linked to lyase-mediated cleavage. For example, hercynylcysteine S-oxide lyase (EC 4.4.1.36) catalyzes its breakdown into reactive sulfur species . Metabolic flux analysis using ³⁵S-labeled compounds and enzyme inhibition assays can map pathway divergence .

Q. How can researchers confirm the purity and stability of synthesized this compound?

Answer: Use a combination of nuclear magnetic resonance (¹H/¹³C NMR) to verify structural integrity and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Stability tests under varying pH, temperature, and oxygen levels are critical; monitor degradation via HPLC with diode-array detection (DAD) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in oxidative stress modulation?

Answer: Employ cell-based assays (e.g., keratinocyte models) with controlled oxidative stress induction (H₂O₂ or UV exposure). Quantify glutathione (GSH) depletion and CDK1 expression via immunoblotting, as demonstrated in studies linking L-Cystine supplementation to redox balance . Include negative controls (e.g., L-Cystine-only treatments) and validate results with siRNA-mediated gene silencing of redox regulators .

Q. How can contradictory data on this compound’s pro- vs. antioxidant effects be resolved?

Answer: Contradictions often arise from context-dependent concentration thresholds. Design dose-response experiments (e.g., 0.1–10 mM range) and measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA). Pair with omics approaches (transcriptomics/proteomics) to identify downstream pathways activated at specific concentrations . Statistical tools like hierarchical clustering can discern patterns across datasets .

Q. What enzymatic systems interact with this compound, and how can their activity be characterized?

Answer: Lyases such as L-cystine beta-lyase (EC 4.4.1.35) and hercynylcysteine S-oxide lyase (EC 4.4.1.36) are key. Use recombinant enzyme assays with purified this compound, monitoring product formation via LC-MS. Kinetic parameters (Km, Vmax) should be determined under varied pH and cofactor conditions (e.g., pyridoxal phosphate dependence) . X-ray crystallography of enzyme-substrate complexes provides mechanistic insights .

Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?

Answer: Opt for asymmetric oxidation using chiral catalysts (e.g., Sharpless epoxidation analogs) or enzymatic oxidation with cysteine dioxygenase. Monitor enantiomeric excess (ee) via chiral HPLC columns (e.g., Crownpak CR-I) and circular dichroism (CD) spectroscopy . Computational modeling (DFT) aids in predicting reaction pathways for stereochemical control .

Methodological Best Practices

Q. Reproducibility in this compound Studies

  • Data Reporting: Include raw spectra (NMR, MS), chromatograms, and experimental conditions (e.g., buffer composition, instrument settings) in supplementary materials .
  • Negative Controls: Use sulfur-free media in cell assays to rule out exogenous sulfur interference .

Q. Literature Synthesis for Hypothesis Development

  • Systematic Reviews: Categorize existing studies by methodology (e.g., in vitro vs. in vivo) and outcome (pro-/antioxidant). Use tools like PRISMA flow diagrams to address biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.